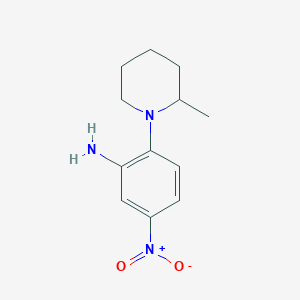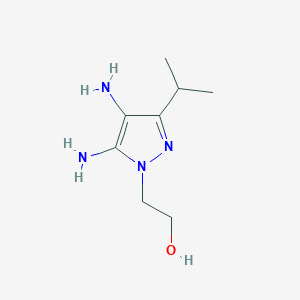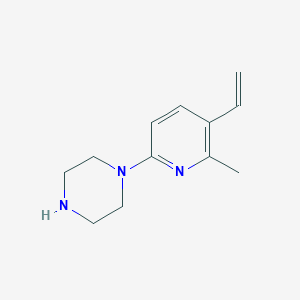![molecular formula C13H11N3O B11788765 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one: is a heterocyclic compound that features a fused ring system combining a pyridine and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one can be synthesized through various methods. One common approach involves the reaction of acylpyruvic acids with 2,3-diaminopyridine under mild conditions . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparación Con Compuestos Similares
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17) |
Clave InChI |
YTIXRIAFFOHKLL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)



![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)



![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)

